{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
Description
This compound features an indole core substituted at the 1-position with a 2-methylprop-2-en-1-yl (isoprenyl) group and at the 3-position with a sulfanylacetonitrile moiety.
Properties
CAS No. |
61021-47-4 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-[1-(2-methylprop-2-enyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c1-11(2)9-16-10-14(17-8-7-15)12-5-3-4-6-13(12)16/h3-6,10H,1,8-9H2,2H3 |
InChI Key |
JONRYQQAMQFFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-(2-Methylallyl)-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thioacetonitrile moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Implications
- Synthetic Applications : The isoprenyl group in the target compound may facilitate polymerizable reactions (e.g., via alkene crosslinking), unlike the furan or chlorophenyl analogues .
- Biological Relevance : Sulfanylacetonitrile’s nitrile group could act as a bioisostere for carbonyl groups, offering metabolic stability compared to acetamide or carboxylic acid derivatives .
- Crystallography : Tools like SHELX (used in structural determination of analogues) highlight the importance of steric and electronic features in crystal packing .
Biological Activity
The compound {[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile , also known by its IUPAC name 2-[1-(2-methylprop-2-enyl)indol-3-yl]sulfanylacetonitrile , is a member of the indole family, characterized by its unique structure that combines an indole moiety with a sulfanyl and acetonitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₄H₁₄N₂S
- Molecular Weight : 242.39 g/mol
- CAS Number : 61021-47-4
Biological Activity Overview
Research into the biological activity of {[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile has revealed several promising effects, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. The following sections detail specific findings from various studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable investigation demonstrated that compounds similar to {[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile could inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results showed:
- Inhibition Rate : Up to 70% at concentrations of 10 µM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound activates intrinsic apoptotic pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
Anti-inflammatory Effects
The anti-inflammatory potential of {[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile was evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages.
Findings:
- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels by approximately 50% at a concentration of 5 µM.
- Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
